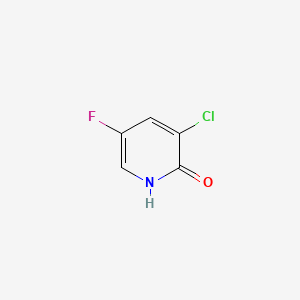
3-Chloro-5-fluoro-2-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluoro-2-hydroxypyridine is a chemical compound with the molecular formula C5H3ClFNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used as building blocks in the synthesis of more complex compounds .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-2-hydroxypyridine consists of a pyridine ring with chlorine, fluorine, and hydroxyl substituents . The InChI key for this compound is IETLNKVWDZYCPN-UHFFFAOYSA-N .科学的研究の応用
Hydroxypyridinone Complexes and Metal Chelation
Hydroxypyridinones, a class of compounds that includes 3-Chloro-5-fluoro-2-hydroxypyridine, have been extensively studied for their metal chelating properties. These compounds are particularly effective in chelating aluminum and iron, suggesting their potential application in treating diseases associated with metal ion accumulation, such as neurodegenerative disorders. Studies highlight the efficiency of hydroxypyridinone derivatives as orally active aluminum chelators, indicating their promise for medical uses in conditions like Alzheimer's disease and other cognitive impairments associated with metal toxicity (Santos, 2002).
Antifungal and Anticancer Applications
The conversion of hydroxypyridine derivatives into fluorinated pyrimidines, such as 5-fluorouracil (5-FU), has been a cornerstone in cancer chemotherapy. These derivatives, through biomodulation and as prodrugs, enhance the therapeutic effectiveness and reduce the toxicity of 5-FU in treating a wide range of cancers, including colorectal, breast, and gastric cancers. The development and clinical application of these compounds demonstrate their significant role in advancing cancer treatment modalities (Malet-Martino & Martino, 2002).
Photodynamic Therapy Enhancement
In the context of photodynamic therapy (PDT), hydroxypyridinones have been utilized to enhance the accumulation of protoporphyrin IX, a critical agent in PDT. The manipulation of hydroxypyridinone structures can improve the clinical outcomes of PDT for various skin conditions by optimizing intralesional content of therapeutic agents. This suggests that derivatives of 3-Chloro-5-fluoro-2-hydroxypyridine may also find applications in enhancing the efficacy of PDT treatments (Gerritsen et al., 2008).
Mechanistic Insights into Antiviral and Antimicrobial Activity
The fluorine substitution on nucleotides, analogous to the structural modifications seen in 3-Chloro-5-fluoro-2-hydroxypyridine, plays a crucial role in antiviral activities. These modifications influence the kinetic parameters of nucleotide incorporation by viral enzymes, enhancing the antiviral efficacy of compounds against HIV-1 and potentially other viruses. This underscores the importance of structural modifications in developing potent antiviral therapies (Ray et al., 2003).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 3-fluoro-5-hydroxypyridine have been used in the preparation of pyridine derivatives as thyroid hormone β receptor agonists . This suggests that 3-Chloro-5-fluoro-2-hydroxypyridine may also interact with similar targets.
Pharmacokinetics
It’s known that the compound has a high gi absorption , which suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of 3-Chloro-5-fluoro-2-hydroxypyridine can be influenced by various environmental factors. For instance, its storage condition is recommended to be under inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature.
特性
IUPAC Name |
3-chloro-5-fluoro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMUGAHLHATIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857093 |
Source


|
| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoropyridin-2-ol | |
CAS RN |
1214345-43-3 |
Source


|
| Record name | 3-Chloro-5-fluoro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

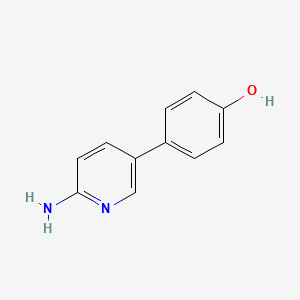
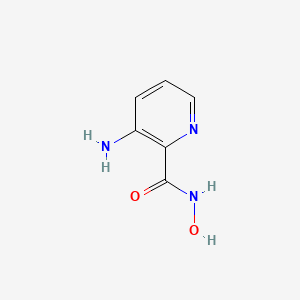

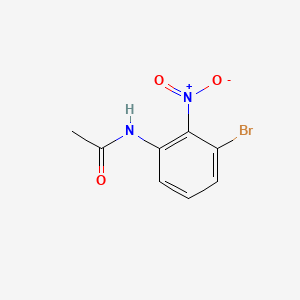
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)
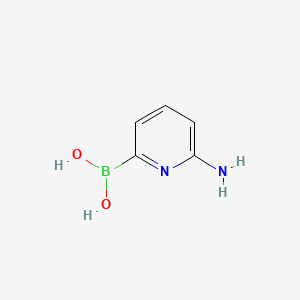

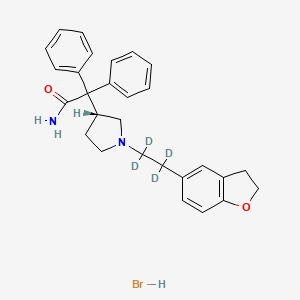
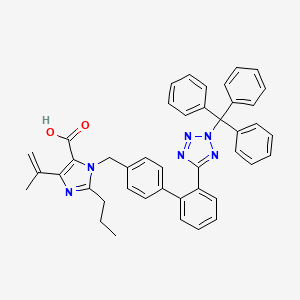
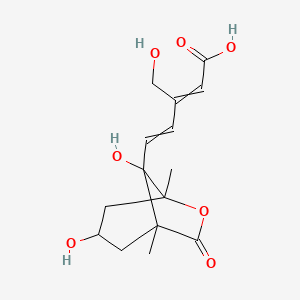
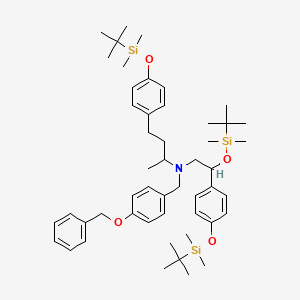
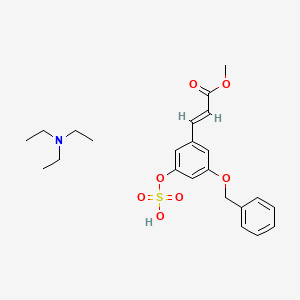

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)